6-Methoxy-2,2-dimethyl-2H-1-benzopyran-7-carbaldehyde
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Overview
Description
6-Methoxy-2,2-dimethyl-2H-1-benzopyran-7-carbaldehyde, also known as Precocene II, is a naturally occurring compound found in certain plants. It belongs to the class of benzopyrans, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,2-dimethyl-2H-1-benzopyran-7-carbaldehyde typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of 6-methoxy-2,2-dimethylchromene with formylating agents such as ethyl formate in the presence of a catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,2-dimethyl-2H-1-benzopyran-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Oxidation: 6-Methoxy-2,2-dimethyl-2H-1-benzopyran-7-carboxylic acid.
Reduction: 6-Methoxy-2,2-dimethyl-2H-1-benzopyran-7-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties
Mechanism of Action
The mechanism of action of 6-Methoxy-2,2-dimethyl-2H-1-benzopyran-7-carbaldehyde involves its interaction with specific molecular targets and pathways. It is known to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Precocene I: Another benzopyran derivative with similar biological activities.
Coumarin: A related compound with a benzopyran structure, known for its anticoagulant properties.
Flavanones: A class of compounds with a similar benzopyran skeleton, found in various plants and known for their antioxidant properties
Uniqueness
6-Methoxy-2,2-dimethyl-2H-1-benzopyran-7-carbaldehyde stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
90300-40-6 |
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Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
6-methoxy-2,2-dimethylchromene-7-carbaldehyde |
InChI |
InChI=1S/C13H14O3/c1-13(2)5-4-9-6-11(15-3)10(8-14)7-12(9)16-13/h4-8H,1-3H3 |
InChI Key |
BOWNDNFUXZQRQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=CC(=C(C=C2O1)C=O)OC)C |
Origin of Product |
United States |
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